molecular formula C14H24BClN2O2 B1408912 (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride CAS No. 1704069-35-1

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Cat. No.: B1408912
CAS No.: 1704069-35-1
M. Wt: 298.62 g/mol
InChI Key: WYBMXJOKHOQTJB-UHFFFAOYSA-N
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Description

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethylpiperazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The ethylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a boronate ester with serine or threonine residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride
  • (4-(1-(4-Propylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride
  • (4-(1-(4-Butylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Uniqueness

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

[4-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2.ClH/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(7-5-13)15(18)19;/h4-7,12,18-19H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBMXJOKHOQTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-35-1
Record name Boronic acid, B-[4-[1-(4-ethyl-1-piperazinyl)ethyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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